Product packaging for Boc-7-methyl-DL-tryptophan(Cat. No.:CAS No. 1219333-83-1)

Boc-7-methyl-DL-tryptophan

Cat. No.: B1390404
CAS No.: 1219333-83-1
M. Wt: 318.4 g/mol
InChI Key: JCBJFQWNCYKIEX-UHFFFAOYSA-N
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Description

Significance of Tryptophan Analogs in Biological Systems and Disease Pathophysiology

Tryptophan, an essential amino acid, is a fundamental component for protein biosynthesis and serves as a metabolic precursor for a variety of biologically active molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. pensoft.net Its metabolites are crucial in diverse physiological and pathophysiological processes, impacting everything from neurodegeneration and psychiatric disorders to cancer and autoimmunity. pensoft.net Consequently, synthetic modifications to the tryptophan structure, creating tryptophan analogs, are of significant interest in biomedical research.

These analogs can act as probes to study the intricate pathways of tryptophan metabolism or as potential therapeutic agents. For instance, the metabolism of aromatic amino acids is vital for the survival of parasites like Trypanosoma brucei, the agent causing human African trypanosomiasis. plos.orgresearchgate.net Researchers have found that certain halogenated tryptophan analogs exhibit significant trypanocidal activity by disrupting these essential metabolic processes. plos.orgnih.gov Specifically, analogs with substitutions at the 7-position of the indole (B1671886) ring have shown potent and selective activity. plos.org This suggests that creating derivatives of tryptophan can lead to compounds that competitively interfere with the natural amino acid's metabolic pathways, offering a targeted approach for drug development. plos.orgresearchgate.net

Furthermore, dysregulation of tryptophan metabolism has been linked to neurodegenerative conditions like Alzheimer's disease. neurology.org Studies have identified several tryptophan metabolites as potential endogenous agents that can inhibit the aggregation of β-amyloid and tau proteins, key pathological hallmarks of the disease. neurology.org This highlights the therapeutic potential of modulating tryptophan pathways and underscores the importance of developing novel tryptophan derivatives as research tools and potential drugs. pensoft.net The synthesis of a wide array of tryptophan analogs allows for the exploration of structure-activity relationships, helping to identify which chemical modifications confer desired biological effects, such as enhanced antioxidant activity or inhibitory potential against specific enzymes or transporters. researchgate.netnih.gov

Overview of tert-Butoxycarbonyl (Boc) Protection in Organic and Medicinal Chemistry

In the synthesis of complex molecules like peptides and pharmaceuticals, it is often necessary to selectively block certain reactive functional groups to prevent unwanted side reactions. nih.gov The tert-butoxycarbonyl (Boc) group is a widely used protecting group specifically for amines. genscript.comwikipedia.org Its primary function is to temporarily shield an amino group, allowing chemists to control the sequence of chemical reactions in a multi-step synthesis. genscript.com

The process involves two key steps: protection and deprotection.

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.com This forms a stable, Boc-protected amine, which is inert to many reaction conditions, including most basic conditions and nucleophilic reagents. nih.govscispace.com

Boc Deprotection: When the protected amino group needs to be revealed for the next reaction step, the Boc group is removed. This is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA). genscript.comwikipedia.org The acid-lability of the Boc group is one of its key advantages, as it allows for its removal without affecting other, more acid-stable, protecting groups that might be present in the molecule. wikipedia.org

This strategy is fundamental in solid-phase peptide synthesis, where amino acids are added sequentially to build a peptide chain. genscript.comontosight.ai By protecting the amino terminus of an amino acid with a Boc group, chemists can ensure that the correct peptide bonds are formed in the desired sequence. ontosight.ai The use of Boc protection is also prevalent in the synthesis of pharmaceuticals, where it helps to improve reaction yields and ensure the selective manipulation of functional groups within complex molecular structures. genscript.com

Rationale for Investigating Boc-7-methyl-DL-tryptophan as a Representative Substituted Tryptophan Derivative

The investigation of this compound is driven by a combination of the factors outlined above. It serves as a valuable building block in medicinal and biological chemistry for creating more complex molecules. uniurb.itclearsynth.com The rationale can be broken down by considering each part of its chemical name:

Tryptophan: As the core structure, it is a biologically relevant scaffold. Analogs of tryptophan are known to have potential therapeutic effects. pensoft.netajol.info

7-methyl: This modification is of particular interest. Research has shown that substitution at the 7-position of the tryptophan indole ring can confer significant biological activity. plos.org For example, 7-substituted tryptophan derivatives have shown potent trypanocidal effects. plos.org The methyl group at this position provides a specific structural change that can be used to probe its influence on biological targets, such as enzymes or protein-protein interactions.

Boc (tert-Butoxycarbonyl): The presence of the Boc protecting group makes this compound an ideal intermediate for chemical synthesis. rsc.org It allows for the incorporation of the 7-methyl-tryptophan moiety into larger molecules, such as peptides or other drug candidates, in a controlled manner. ontosight.ai

DL: This designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the amino acid. While often in biological systems only one enantiomer (typically the L-form) is active, the use of a DL-mixture can be a cost-effective starting point for initial screening and research, before proceeding to the synthesis of the pure, and often more expensive, single enantiomer.

Therefore, this compound is a key precursor for synthesizing novel compounds and serves as a tool for exploring the biological significance of methylation at the 7-position of the tryptophan ring. medchemexpress.com Its study can contribute to the development of new therapeutic agents or chemical probes for understanding disease pathophysiology.

Compound Data Table

PropertyValueSource
Compound Name This compound scbt.com
CAS Number 1219333-83-1 clearsynth.comsigmaaldrich.com
Molecular Formula C₁₇H₂₂N₂O₄ scbt.com
Molecular Weight 318.38 g/mol scbt.com
IUPAC Name 3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid clearsynth.com
Category Tryptophan Building Block clearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O4 B1390404 Boc-7-methyl-DL-tryptophan CAS No. 1219333-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBJFQWNCYKIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc 7 Methyl Dl Tryptophan and Advanced Analogs

Strategies for Indole (B1671886) C7 Functionalization in Tryptophan Synthesis

The selective functionalization of the C7 position of the indole nucleus in tryptophan presents a considerable synthetic hurdle due to the inherent reactivity of other positions, such as C2 and C3. chim.it Overcoming this challenge has led to the development of several innovative approaches.

Direct C7 Functionalization Approaches

A notable example involves a one-pot, two-step process for the C7 boronation of N-Boc-tryptophan methyl ester. The initial step utilizes an iridium catalyst to achieve diboronation at both the C2 and C7 positions. Subsequent palladium-catalyzed protodeboronation selectively removes the C2-boron group, yielding the desired C7-boronated tryptophan derivative. nih.gov This intermediate can then undergo cross-coupling reactions to introduce the methyl group.

Catalyst SystemSubstrateKey TransformationRef.
[Ir(OMe)COD]2 / dtbpyN-Boc-L-tryptophan methyl esterC7-H borylation nih.gov
Pd(OAc)2C2,C7-diborylated tryptophanSelective C2-protodeboronation nih.gov

Construction of 7-Substituted Indole Moieties for Tryptophan Scaffold Assembly

An alternative to direct functionalization is the synthesis of a 7-methylindole (B51510) precursor, which is then used to construct the full tryptophan molecule. This approach offers the advantage of avoiding potential side reactions on the amino acid backbone during the indole functionalization step.

Various classical indole syntheses, such as the Fischer, Bartoli, or Madelung methods, can be adapted to produce 7-methylindole. Once obtained, the 7-methylindole can be coupled with a serine derivative to form the tryptophan skeleton. Enzymatic approaches have proven particularly effective for this transformation. For instance, the enzyme tryptophan synthase (TrpS) can catalyze the reaction between 7-methylindole and serine to produce 7-methyltryptophan. nih.govtandfonline.com The resulting amino acid can then be protected with a Boc group.

MethodPrecursorsProductRef.
Enzymatic Synthesis7-methylindole, L-serine7-methyl-L-tryptophan nih.gov
Chemical Synthesis7-methylindole, serine-derived electrophile7-methyl-DL-tryptophan chim.it

Catalytic C–H Activation and Cross-Coupling Methods for 7-Substitution

Modern transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of indoles. These methods often employ a directing group to guide the catalyst to the desired C-H bond. While direct C7-methylation of a Boc-tryptophan derivative via C-H activation is still a developing area, related C7-functionalizations have been well-established.

For instance, palladium-catalyzed C-H arylation at the C7 position of indoles has been achieved using a phosphinoyl directing group. nih.gov While this example demonstrates the feasibility of directing functionalization to the C7 position, the direct introduction of a methyl group via C-H activation on the tryptophan scaffold remains a significant challenge. However, the C7-boronated tryptophan derivatives, as mentioned earlier, can readily participate in Suzuki-Miyaura cross-coupling reactions with a methylating agent to yield the desired 7-methyltryptophan. acs.org

Incorporation and Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid and peptide synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protection Strategies for the Amine Moiety in Tryptophan Derivatives

The introduction of the Boc group onto the α-amino group of 7-methyl-DL-tryptophan is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. nih.gov This reaction is generally high-yielding and chemoselective for the amino group. The Boc group can also be introduced onto the indole nitrogen (Nin-Boc), which can be useful in certain synthetic strategies to modulate the reactivity of the indole ring. rsc.org

The Boc group's stability to basic and nucleophilic conditions, as well as to catalytic hydrogenation, makes it compatible with a variety of synthetic transformations that may be required for the synthesis of complex tryptophan analogs. nih.gov

Orthogonal Protection Schemes in Multi-Step Syntheses

In the synthesis of complex peptides or natural products containing 7-methyltryptophan, the Boc group is often used in conjunction with other protecting groups in an orthogonal protection strategy. mdpi.comnih.govub.edu This allows for the selective deprotection of one functional group while others remain intact.

For example, the Boc group (acid-labile) can be used to protect the α-amino group, while a benzyl (B1604629) ester (hydrogenolysis-labile) protects the carboxylic acid, and a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) protects another amine in the molecule. This orthogonality is crucial for the controlled, stepwise assembly of complex molecules. nih.gov The choice of protecting groups is dictated by the specific reaction conditions that will be employed in subsequent synthetic steps.

Stereoselective Synthesis of Tryptophan Derivatives Bearing a 7-Methyl Group

The synthesis of specific stereoisomers of 7-methyl-tryptophan is crucial for their application in pharmacology and biochemical studies. Methodologies that control the three-dimensional arrangement of atoms are paramount, leading to the development of enantioselective and diastereoselective strategies, as well as biocatalytic approaches.

Enantioselective Approaches to Tryptophan Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of tryptophan analogs, which are applicable to the synthesis of 7-methyl-tryptophan derivatives.

One prominent method involves the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, for instance, has been utilized for the stereoselective synthesis of unnatural S-amino acids, including fluorescent tryptophan derivatives. acs.org Another approach is the Strecker amino acid synthesis, which can be facilitated by a chiral auxiliary. A facile route for synthesizing indole-substituted (S)-tryptophans from the corresponding indoles has been established using (S)-methylbenzylamine and its derivatives as chiral auxiliary reagents. rsc.org

Asymmetric alkylation reactions provide another powerful tool. The alkylation of a chiral nucleophilic glycine (B1666218) equivalent, specifically a Ni(II)-complex derived from a glycine Schiff base and a chiral tridentate ligand, with a suitable alkyl halide has been shown to proceed with excellent stereocontrol. researchgate.net This method offers a valuable approach for the asymmetric synthesis of various tryptophan analogs. researchgate.net Furthermore, a tandem Friedel-Crafts conjugate addition followed by an asymmetric protonation reaction has been developed, offering a convergent pathway to prepare unnatural tryptophan derivatives. acs.org

Diastereoselective Control in the Synthesis of Boc-7-methyl-DL-tryptophan Precursors

Diastereoselective synthesis is critical when a molecule has multiple stereocenters, aiming to produce a specific diastereomer. In the context of synthesizing precursors to this compound, controlling diastereoselectivity is essential for isolating the desired intermediate.

A notable example of achieving high diastereoselectivity is the asymmetric alkylation of a chiral nucleophilic glycine-derived Ni(II)-complex. researchgate.net In the synthesis of an N-Fmoc-(S)-7-aza-tryptophan, the reaction between the chiral Ni(II)-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine afforded the alkylated product as a single diastereomer. researchgate.net This completely controlled stereochemical outcome highlights the power of using such complexes to direct the formation of a specific stereoisomer, a principle directly applicable to the synthesis of 7-methyl-tryptophan precursors. researchgate.net

The key features of this diastereoselective approach are summarized in the table below.

FeatureDescriptionReference
Method Asymmetric alkylation of a chiral nucleophilic glycine equivalent. researchgate.net
Chiral Director Ni(II)-complex of a Schiff base derived from glycine and a chiral tridentate ligand. researchgate.net
Reactant Corresponding substituted 3-(chloromethyl)indole derivative. researchgate.net
Outcome High diastereoselectivity, affording a single isomer of the alkylated product. researchgate.net
Significance Provides a highly valuable and controlled approach for the asymmetric synthesis of tryptophan analogs. researchgate.net

Enzymatic Resolution and Biocatalytic Synthesis of Chiral Tryptophan Derivatives

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral compounds. Enzymes can be used for both the direct synthesis of enantiopure tryptophan analogs and the resolution of racemic mixtures.

Biocatalytic Synthesis: The enzyme tryptophan synthase (TrpS) is a powerful tool for creating tryptophan derivatives. chim.it TrpS, a heterodimer, catalyzes the reaction between an indole and L-serine to form L-tryptophan. chim.it By supplying a substituted indole, such as 7-methylindole, the corresponding L-tryptophan analog can be synthesized. Researchers have applied directed evolution to the TrpB subunit of tryptophan synthase from organisms like Pyrococcus furiosus and Thermotoga maritima to enhance their ability to accept bulky or electron-deficient indoles. acs.org This has expanded the biocatalytic platform to synthesize previously inaccessible, enantiopure tryptophan analogs substituted at the 4-, 5-, 6-, and 7-positions directly from serine and the corresponding indole. acs.org

Enzymatic Resolution: For separating racemic mixtures like this compound, enzymatic resolution is a highly effective technique. This method exploits the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, D-aminoacylase has been used for the enzymatic optical resolution of D-configured tryptophan derivatives. researchgate.net Similarly, transaminases have been engineered through directed evolution for the large-scale manufacture of chiral amines from ketones, demonstrating the power of biocatalysis in producing single-enantiomer pharmaceutical ingredients. nih.govresearchgate.net

Advanced Synthetic Transformations for this compound Derivatives

Once synthesized, this compound can serve as a versatile building block for more complex molecules. Advanced transformations can be performed on its functional groups, particularly the indole nitrogen and the carboxyl group, to generate novel derivatives for various applications, including the synthesis of radiotracers for medical imaging.

Derivatization Strategies for the Indole Nitrogen and Carboxyl Functionalities

Indole Nitrogen Derivatization: The indole nitrogen of the tryptophan side chain can be selectively modified. A method has been developed for the derivatization of tryptophan residues based on the reaction of malondialdehyde with the indole nitrogen under acidic conditions. nih.gov This reaction is quantitative and introduces a substituted acrolein moiety with a reactive aldehyde group, which can be further modified. nih.gov This provides a basis for a reversible tagging scheme for molecules containing an indole structure. nih.gov Additionally, the indole nitrogen can be protected with various groups, such as the Pivaloyl (Piv) group, which can also act as a directing group for further functionalization of the indole ring. chim.it

Carboxyl Functionality Derivatization: The carboxylic acid group of this compound is readily derivatized using standard techniques in peptide chemistry and organic synthesis. thermofisher.com Chemical derivatization can modify the physicochemical properties of the molecule to make it more suitable for analysis or subsequent reactions. researchgate.net

Common derivatization strategies include:

Esterification: Conversion to methyl or ethyl esters, which can protect the carboxyl group or improve solubility.

Amide Formation: Coupling with amines to form amides. This is the fundamental reaction in peptide synthesis, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com

Conversion to Aliphatic Amines: The carboxylic acid can be coupled to a half-protected diamine, followed by deprotection to yield a primary amine, which can then be modified with a wide range of amine-reactive reagents. thermofisher.com

Synthesis of Radiotracers for Imaging Applications

Tryptophan analogs are valuable precursors for the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful in-vivo imaging technique. thno.org These tracers can be used to study metabolic pathways, such as the kynurenine (B1673888) pathway, which is often upregulated in cancer through the enzyme indoleamine 2,3-dioxygenase (IDO1). thno.orgnih.govrsc.org

The synthesis of these radiotracers involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Iodine-124 (¹²⁴I), into the tryptophan analog structure. A precursor like Boc-7-methyl-tryptophan could be modified for radiolabeling. For example, methods have been developed for the direct introduction of ¹⁸F onto the tryptophan aromatic ring at positions 4, 5, 6, and 7. thno.org Similarly, a C7-borylated tryptophan derivative, synthesized via a two-step, one-pot procedure, serves as a versatile intermediate that can be readily converted into various 7-substituted analogs, including radiolabeled versions. acs.orgnih.gov

The table below summarizes some tryptophan-based PET agents that have been synthesized.

RadiotracerRadionuclideApplicationReference
5-[¹⁸F]Fluoro-α-methyl tryptophan (5-[¹⁸F]F-AMT)¹⁸FPotential for IDO1 targeted cancer imaging. thno.org
[¹²⁴I]-5-I-α-methyl-tryptophan ([¹²⁴I]5-I-AMT)¹²⁴ISubstrate for IDO-1, explored for in-vivo imaging. nih.govrsc.org
1-methyl-D-Trp-[¹⁸F]BF₃¹⁸FMonitoring metabolism of IDO inhibitors. researchgate.net
NIn-Methyl-6-[¹⁸F]fluorotryptophan¹⁸FCandidate PET-tracer for visualizing tryptophan metabolism. mdpi.com
5-Hydroxy-7-[¹⁸F]fluorotryptophan¹⁸FCandidate PET-tracer for visualizing tryptophan metabolism. mdpi.com

These examples demonstrate that the tryptophan scaffold, including derivatives like 7-methyl-tryptophan, is a highly adaptable platform for developing novel radiotracers for diagnostic imaging.

Structure Activity Relationship Sar Studies of Boc 7 Methyl Dl Tryptophan Derivatives

Influence of Indole (B1671886) Ring Substitution on Biological Activity

The indole ring of tryptophan is a key pharmacophore that engages in various biological interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. tum.de Modifications to this ring system can profoundly alter the compound's affinity for biological targets.

Effects of Methylation at the C7 Position on Receptor Binding and Enzyme Inhibition

Substitution at the C7 position of the tryptophan indole ring introduces steric and electronic changes that directly impact interactions with receptors and enzymes. The introduction of a methyl group at the C7 position can influence the molecule's conformational preferences and its ability to fit into a binding pocket.

Research on related C7-substituted tryptophan derivatives provides valuable insights. For instance, the enzymatic prenylation (addition of a dimethylallyl group, which is a larger alkyl group) at the C7 position of tryptophan-containing cyclic dipeptides has been shown to significantly enhance their anticancer and antimicrobial activities. nih.gov In a study involving 7-Dimethylallyl Tryptophan Synthase, derivatives with a C7-isopentenyl group exhibited markedly increased cytotoxicity against MCF-7 and HepG2 cancer cell lines, with some compounds showing over 90% inhibition at 100 μM. nih.gov This suggests that the C7 position is tolerant of alkyl substitution and that such modifications can lead to favorable interactions with biological targets. The methyl group in Boc-7-methyl-DL-tryptophan, while smaller than a prenyl group, would similarly add steric bulk and increase lipophilicity in that region of the indole ring, potentially altering binding affinity and selectivity for specific enzymes or receptors.

Furthermore, halogenation at the C7 position has been achieved using enzymes like RebH, indicating that this position is accessible for modification and that such changes can produce novel bioactive compounds. nih.gov The specific effects of C7-methylation on a particular receptor or enzyme would depend on the topology of the binding site, where the methyl group could either form favorable hydrophobic interactions or cause steric hindrance.

Comparative Analysis with Other Halogenated, Alkylated, and Heteroatom-Substituted Tryptophan Analogs

The biological activity of tryptophan analogs is highly dependent on the nature and position of substituents on the indole ring. Comparing 7-methyl substitution with other modifications provides a broader understanding of the SAR.

Alkylated Analogs : Besides C7, alkylation at other positions, such as the N1 position of the indole ring, has been explored. N1-alkylated tryptophan analogs have been synthesized and evaluated for antitumor activity, with some showing potent cytotoxicity against cancer cell lines. nih.gov The length and branching of the alkyl chain can influence the compound's effectiveness. nih.gov

Halogenated Analogs : Halogenation is a common strategy to modify the electronic properties and metabolic stability of drug candidates. mdpi.com Halogenated tryptophans, such as 6-fluoro-DL-tryptophan and 7-chloro-L-tryptophan, have been studied extensively. nih.govnih.govnih.gov Halogens can alter binding affinity through halogen bonding and by modifying the acidity of the indole N-H group. For example, tryptophan halogenases exhibit regioselectivity, with different enzymes catalyzing halogenation at the C5, C6, or C7 positions, each producing derivatives with distinct biological profiles. researchgate.net

Heteroatom-Substituted Analogs : The introduction of heteroatoms, such as in amino-tryptophan derivatives, provides new spectral properties and opportunities for hydrogen bonding, which can be useful for designing molecular sensors or proteins with novel functions. tum.de

Substitution PositionSubstituent TypeExample CompoundObserved Biological EffectReference
C7Alkylation (Prenylation)C7-prenylated cyclo-l-Trp–GlySignificantly increased anticancer and antimicrobial activity. nih.gov
C7Halogenation (Chlorination)7-Chloro-L-tryptophanUsed in protein engineering to create modified proteins. nih.gov
C6Halogenation (Fluorination)6-Fluoro-DL-tryptophanCompetes with L-tryptophan for albumin binding and blood-brain barrier transport. nih.gov
N1Alkylation1-Butyl-tryptophan (1-BT)Demonstrated powerful cytotoxicity against SGC7901 and HeLa cancer cells. nih.gov
C5Hydroxylation5-HydroxytryptophanPrecursor to the neurotransmitter serotonin (B10506). nih.gov

Significance of the Boc Protecting Group in Biological Contexts

The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group of amino acids. chemistrysteps.com Beyond its synthetic utility, the presence of the Boc group on a molecule like 7-methyl-DL-tryptophan has significant implications for its biological properties.

Impact on Lipophilicity and Cellular Permeability

This increased lipophilicity can enhance the molecule's ability to cross biological membranes via passive diffusion. mdpi.com Studies on tryptophan derivatives have shown that N-terminal protection can influence their permeability across cell models like Caco-2, which mimic the human intestinal epithelium. nih.govnih.gov While unprotected L-tryptophan is often transported by specific amino acid transporters, N-terminally protected derivatives tend to show permeability characteristics consistent with passive transport. nih.gov Therefore, the Boc group in this compound would likely facilitate its passage through cellular membranes, potentially increasing its intracellular concentration compared to its unprotected counterpart. However, excessive lipophilicity (logP > 5) can also lead to poor aqueous solubility and rapid metabolic degradation. researchgate.net

Role in Modulating Ligand-Receptor Interactions

The interaction between a ligand and its receptor is a highly specific, three-dimensional process. unina.it The size, shape, and chemical nature of the ligand determine its binding affinity and functional effect (e.g., agonist vs. antagonist). The large, sterically hindered Boc group can play a crucial role in modulating these interactions.

The Boc group can influence binding in several ways:

Steric Hindrance : It can prevent the amino group from forming key hydrogen bonds or ionic interactions within a binding site that would normally be occupied by an unprotected amino acid.

Induction of New Interactions : The hydrophobic tert-butyl group can form favorable van der Waals or hydrophobic interactions with non-polar residues in a binding pocket, potentially leading to novel binding modes or increased affinity for certain targets. mdpi.com

Conformational Constraint : The presence of the bulky Boc group can restrict the rotational freedom of the molecule, locking it into a specific conformation that may be more or less favorable for binding to a particular receptor. nih.gov

By blocking the primary amine, the Boc group fundamentally alters the molecule's electronic and interactive properties, transforming it from a zwitterionic amino acid into a less polar carbamate, which can drastically change its receptor binding profile.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical determinant of biological activity, as receptors, enzymes, and other biological targets are themselves chiral. mdpi.com The designation "DL" in this compound indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-stereoisomers at the alpha-carbon.

The biological effects of the D- and L-isomers of an amino acid derivative can differ significantly. mdpi.com Typically, only one enantiomer (often the L-isomer for amino acids) is biologically active because it has the correct three-dimensional arrangement to bind effectively to its target. nih.gov The other enantiomer may be inactive, have a different type of activity, or even produce antagonistic or toxic effects.

Comparative Biological Evaluation of D- and L-Stereoisomers of 7-Methyltryptophan

The biological activities of amino acid derivatives can be significantly influenced by their stereochemistry. While specific comparative studies on the D- and L-isomers of 7-methyltryptophan are not extensively documented in publicly available literature, general principles observed with other amino acid analogs can provide valuable insights. For instance, studies on other modified amino acids have demonstrated that stereoisomers can exhibit different affinities for biological targets, metabolic stabilities, and transport characteristics.

It has been observed in other contexts that L-amino acid-based compounds often show higher uptake and activity compared to their D-counterparts. nih.gov However, D-isomers have, in some cases, demonstrated improved imaging properties in preclinical studies. nih.gov The differential interaction of stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is the fundamental basis for these observed differences.

To illustrate the potential differences in biological activity between the stereoisomers of 7-methyltryptophan, a hypothetical data table is presented below. This table is based on common trends observed with other amino acid derivatives and serves as an example of the types of comparative evaluations that are critical in SAR studies.

Table 1: Hypothetical Comparative Biological Data for 7-Methyltryptophan Stereoisomers

ParameterL-7-MethyltryptophanD-7-MethyltryptophanRationale for Hypothetical Data
Receptor Binding Affinity (Ki, nM) 15150L-isomers often exhibit higher affinity for biological targets due to the stereospecificity of binding sites.
Enzymatic Inhibition (IC50, µM) 575Enzyme active sites are chiral and typically show a preference for one stereoisomer.
Cellular Uptake (pmol/min/mg protein) 5020Amino acid transporters often have a preference for L-isomers. nih.gov
In vivo Efficacy (ED50, mg/kg) 10100Higher receptor affinity and cellular uptake of the L-isomer would likely translate to greater in vivo potency.

Note: The data in this table is illustrative and not based on experimental results for 7-methyltryptophan.

Implications of Racemic Mixtures in Preclinical Studies

The use of racemic mixtures, such as this compound, in preclinical studies can have significant implications. A racemic mixture contains equal amounts of both the D- and L-enantiomers. If the biological activity resides primarily in one enantiomer (the eutomer), while the other is less active or inactive (the distomer), the presence of the distomer can lead to an underestimation of the potency of the active compound.

Furthermore, the distomer is not always inert. It may possess its own distinct biological activities, potentially leading to off-target effects or even antagonistic effects against the eutomer. The differential metabolism of the two enantiomers can also complicate the interpretation of pharmacokinetic and pharmacodynamic data. Therefore, the use of stereochemically pure isomers is highly recommended in later stages of drug development to ensure a clear understanding of the pharmacological profile.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For this compound, understanding its conformational preferences and how it is recognized at a molecular level is key to elucidating its mechanism of action.

Side Chain Conformations and Their Role in Ligand-Protein Interactions

The indole side chain of tryptophan and its derivatives plays a significant role in ligand-protein interactions through various non-covalent forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking. nih.gov The methyl group at the 7-position of the indole ring in 7-methyltryptophan can influence the electronic properties and steric profile of the indole system, potentially altering its binding interactions.

The flexibility of the side chain allows it to adopt different conformations, which can be crucial for fitting into a binding pocket. nih.gov The conformation of the side chain is often described by the dihedral angles (χ1 and χ2). Different side-chain rotamers may be favored depending on the local environment within a protein's binding site. conicet.gov.ar The interplay between the conformational flexibility of the ligand's side chain and that of the protein's side chains is a key aspect of molecular recognition and induced fit. nih.govosti.gov

Table 2: Potential Side Chain Conformations and Their Contributions to Binding

Dihedral Angle (χ1)ConformationPotential Interactions
gauche (-) g-May facilitate hydrophobic interactions within a constrained pocket.
trans tCan allow for optimal π-π stacking with aromatic residues in the binding site.
gauche (+) g+Might position the indole nitrogen for hydrogen bonding with a specific residue.

Spectroscopic and Computational Studies of Conformational Preferences

A combination of spectroscopic techniques and computational modeling can be employed to investigate the conformational preferences of molecules like this compound.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of atoms, which can be used to deduce the predominant conformations in solution. mdpi.com Infrared (IR) spectroscopy can also be used to study the vibrational modes of the molecule, which are sensitive to its conformation. anu.edu.au

Computational Methods: Molecular mechanics and quantum chemistry calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. conicet.gov.armdpi.com These computational approaches can provide detailed insights into the relative stabilities of different conformations and the energy barriers between them. Ab initio molecular orbital calculations, for example, have been used to study the conformational landscape of tryptophan derivatives. anu.edu.au

By integrating experimental and computational data, a comprehensive understanding of the conformational behavior of this compound can be achieved, which is invaluable for rational drug design and the interpretation of its biological activity.

Advanced Research Applications and Methodologies Utilizing Boc 7 Methyl Dl Tryptophan

Integration into Peptide Synthesis and Peptidomimetics

The incorporation of non-natural amino acids like Boc-7-methyl-DL-tryptophan is a key strategy in medicinal chemistry to overcome the limitations of natural peptides, such as metabolic instability and poor bioavailability. nih.govresearchgate.net

This compound is utilized as a non-canonical amino acid (ncAA) to create modified peptides with enhanced properties. nih.govnih.govresearchgate.net The introduction of this synthetic building block can significantly alter the peptide's structure and function. The methyl group at the C7 position of the indole (B1671886) ring can influence the molecule's lipophilicity and steric interactions, potentially improving metabolic stability, bioavailability, and cell membrane permeability. nih.gov Non-canonical amino acids are essential for developing novel drug candidates and are incorporated into peptides to create artificial molecules with characteristics not achievable with the 20 standard proteinogenic amino acids. nih.govresearchgate.net The synthesis of peptides containing such modified residues allows for the exploration of new chemical space and the development of therapeutics with novel functions. researchgate.net

FeatureDescriptionResearch Implication
Structure Contains an amine and a carboxylic acid group but is not directly encoded by the genetic code. nih.govEnables the creation of peptides with novel structures and functions.
Modification The 7-methyl group alters the indole ring's properties.Can enhance lipophilicity, steric hindrance, and resistance to enzymatic degradation. nih.gov
Application Serves as a building block in solid-phase or solution-phase peptide synthesis.Facilitates the creation of peptide libraries with diverse structural modifications for drug discovery. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. nih.gov Incorporating structures like 7-methyl-tryptophan can introduce conformational constraints, restricting the flexibility of the peptide backbone. nih.gov This rigidity is highly advantageous for increasing binding affinity and selectivity to a specific biological target. nih.govnih.gov

By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to more potent therapeutic agents. nih.gov This approach has been successfully used to develop peptidomimetics of naturally occurring peptide hormones. nih.gov The synthesis of such constrained tryptophan analogues can be achieved through methods like the Diels-Alder reaction to create tetrahydrocarbazole derivatives, which serve as rigid scaffolds. nih.govresearchgate.net These conformationally restricted molecules are crucial for developing targeted therapies with high efficacy and specificity.

Constraint StrategyMethodOutcome
Cyclization Incorporating the amino acid framework into a cyclic or bicyclic structure. nih.govresearchgate.netEnhances structural rigidity, binding activity, and selectivity. researchgate.net
Steric Hindrance Introduction of a methyl group at the 7-position of the indole ring.Restricts bond rotation, influencing the overall peptide conformation.
Scaffold-Based Design Grafting a peptide sequence onto a rigid scaffold like a β-hairpin. nih.govCreates a well-defined secondary structure that can mimic the binding interface of a protein. nih.gov

Radiopharmaceutical Development and Metabolic Imaging

Radiolabeled tryptophan analogs are invaluable tools for non-invasively studying metabolic pathways in vivo using Positron Emission Tomography (PET). nih.govnih.gov While direct radiolabeling of this compound is not commonly documented, the principles are derived from the successful development of other methylated and halogenated tryptophan PET tracers. nih.govdntb.gov.uaresearchgate.net

The development of PET tracers involves labeling a tryptophan analog with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govdntb.gov.ua For instance, the PET tracer α-[¹¹C]-methyl-L-tryptophan (¹¹C-AMT) has been developed to study tryptophan metabolism in the brain. nih.govnih.gov A significant challenge with ¹¹C is its short half-life (20.36 minutes), which limits its widespread clinical use. nih.gov

To overcome this, researchers have focused on developing ¹⁸F-labeled tryptophan analogs, as ¹⁸F has a longer half-life (109.8 minutes). nih.govdntb.gov.ua The synthesis of a radiolabeled 7-methyltryptophan derivative would likely involve a multi-step process, starting with a suitable precursor that can be efficiently labeled with ¹⁸F in the final step. Methods like photoredox radiofluorination have emerged as a simple way to access novel tryptophan-based PET agents. nih.gov

IsotopeHalf-lifeAdvantagesDisadvantages
Carbon-11 (¹¹C) 20.36 minutesAllows for multiple scans in a single day.Short half-life requires an on-site cyclotron and limits imaging to short time points. nih.gov
Fluorine-18 (¹⁸F) 109.8 minutesLonger half-life allows for commercial distribution and imaging at later time points. dntb.gov.uaSynthesis can be more complex.
Iodine-124 (¹²⁴I) 4.18 daysVery long half-life is suitable for studying slow biological processes. nih.govHigher radiation dose to the patient.

Once synthesized, radiolabeled tryptophan analogs can be used as PET tracers to visualize and quantify tryptophan metabolism in living organisms. dntb.gov.uanih.gov Tryptophan is a precursor for several crucial metabolic pathways, including the serotonin (B10506) and kynurenine (B1673888) pathways. nih.govresearchgate.netebi.ac.uk Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders. ebi.ac.uk

PET imaging with tracers like [¹⁸F]F-5-OMe-tryptophan has shown prominent tumor uptake in preclinical models, indicating its potential for monitoring cancer progression and response to therapy. nih.gov A radiolabeled 7-methyltryptophan derivative could serve as a probe to investigate the activity of key enzymes in these pathways, such as indoleamine 2,3-dioxygenase (IDO1), which is a critical immune checkpoint molecule in cancer. nih.govnih.gov By tracking the distribution and accumulation of the radiotracer, researchers can gain insights into disease mechanisms and evaluate the efficacy of new therapeutic interventions.

Computational Approaches in Tryptophan Analog Research

Computational methods are integral to modern drug design and the study of complex biological systems. openmedicinalchemistryjournal.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights that guide the rational design of novel tryptophan analogs. nih.govnih.gov

Molecular docking studies can predict how a molecule like 7-methyltryptophan might bind to the active site of a target enzyme, such as IDO1. nih.gov These simulations help in designing analogs with improved binding affinity and selectivity. For example, docking studies have supported the hypothesis that certain tryptophan analogs may bind at specific sites within the IDO1 enzyme. nih.govnih.gov

Molecular dynamics simulations can further elucidate the conformational dynamics of an enzyme-ligand complex. nih.gov Studies on tryptophan halogenases, for instance, have used MD simulations to understand the structural basis for regioselective halogenation at different positions on the tryptophan indole ring, which is relevant to the C7 modification in this compound. nih.gov These computational approaches accelerate the research process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of their mechanism of action. openmedicinalchemistryjournal.com

Advanced Analytical Methodologies for Complex Tryptophan Derivatives

The accurate characterization and purity assessment of complex tryptophan derivatives like this compound are crucial for their use in research. Advanced analytical techniques provide the necessary resolution and sensitivity for this purpose.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the presence and position of the methyl and Boc groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between atoms.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to definitively identify the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure.

Table 2: Representative Spectroscopic Data for a Boc-Protected Tryptophan Derivative

TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)~1.4 ppm (s, 9H, Boc)
~3.2 ppm (m, 2H, β-CH₂)
~4.5 ppm (m, 1H, α-CH)
~7.0-7.6 ppm (m, 4H, Indole)
¹³C NMR Chemical Shift (δ)~28 ppm (Boc CH₃)
~55 ppm (α-C)
~80 ppm (Boc C)
~110-136 ppm (Indole C)
~155 ppm (Boc C=O)
~173 ppm (Carboxyl C=O)
HRMS [M+H]⁺Calculated and found values agree within a narrow margin.

Note: These are representative values for a generic Boc-tryptophan derivative and may vary for this compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase HPLC with a suitable C18 column can effectively separate the compound from starting materials and byproducts.

Furthermore, as this compound is a racemic mixture, chiral HPLC is essential for the separation of its D- and L-enantiomers. Chiral stationary phases (CSPs), such as those based on cyclodextrins or proteins, can be used to achieve this separation. The ability to isolate and study the individual enantiomers is critical, as they often exhibit different biological activities.

Table 3: Example of a Chiral HPLC Method for Tryptophan Derivatives

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Isocratic or gradient mixture of hexane/isopropanol or other suitable solvents.
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 280 nm)
Expected Outcome Two well-resolved peaks corresponding to the D- and L-enantiomers.

Future Directions and Broader Research Implications

Development of Novel Boc-7-methyl-DL-tryptophan Analogs with Enhanced Specificity and Potency

The core structure of this compound serves as a foundational template for the synthesis of a new generation of tryptophan analogs. The strategic modification of this compound can lead to derivatives with improved biological activity and target selectivity.

Future research will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: By systematically altering the position and nature of substituents on the indole (B1671886) ring, as well as modifying the Boc-protecting group, researchers can elucidate the structural requirements for optimal interaction with biological targets.

Chiral Separation and Stereospecific Synthesis: The current "DL" designation indicates a mixture of enantiomers. Separating these and synthesizing stereospecific L- and D-analogs will be crucial, as different stereoisomers often exhibit distinct biological activities and metabolic fates.

Introduction of Diverse Functional Groups: Incorporating halogens, nitro groups, or other functionalities onto the indole nucleus could modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and efficacy. anaspec.com

Peptide Synthesis Integration: Boc-protected tryptophan derivatives are valuable in peptide synthesis. rsc.orgnih.govadvancedchemtech.comgoogle.comchemimpex.com Developing a library of this compound analogs will provide novel building blocks for creating peptides with enhanced stability and unique biological functions. nih.gov

Table 1: Potential Analogs of this compound and Their Research Rationale
Analog ClassModification StrategyPotential EnhancementResearch Focus
StereoisomersSeparation of D- and L-enantiomersImproved target specificity and reduced off-target effectsEnzymatic assays and cell-based screening
Indole-Substituted AnalogsAddition of halogens, methoxy, or nitro groupsAltered binding affinity and metabolic stabilityEnzyme inhibition studies and pharmacokinetic profiling
Alternative Protecting GroupsReplacement of Boc with Fmoc or other groupsModified solubility and utility in different synthetic schemesPeptide synthesis and medicinal chemistry applications

Exploration of New Biological Targets and Uncharted Metabolic Pathways

A primary area of future research will be to identify and characterize the biological targets of this compound and its derivatives. Given that tryptophan metabolism is a central hub in cellular processes, this compound could modulate several key pathways. nih.govhumanmetabolome.compreprints.org

Key research questions include:

Enzyme Inhibition: Does this compound or its analogs inhibit key enzymes in the kynurenine (B1673888) or serotonin (B10506) pathways, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO)? nih.govnih.gov Methylation at the 7-position could influence binding to the active sites of these enzymes.

Transporter Interaction: How does this analog interact with amino acid transporters responsible for tryptophan uptake into cells? Understanding this could reveal mechanisms for modulating intracellular tryptophan levels.

Impact on Gut Microbiota: The gut microbiome plays a significant role in tryptophan metabolism. dovepress.comnih.gov Investigating how this compound affects microbial tryptophanase and other enzymes will be critical to understanding its systemic effects.

Translational Research Opportunities for Diagnostic and Therapeutic Agents

The unique properties of tryptophan analogs present significant opportunities for the development of new diagnostic and therapeutic tools.

Oncologic Applications: Altered tryptophan metabolism is a hallmark of many cancers. researchgate.net Tryptophan analogs could be developed as anti-proliferative agents that are selectively taken up by tumor cells. nih.gov Furthermore, radiolabeled versions of this compound could be explored as imaging agents for positron emission tomography (PET) to visualize tumors with aberrant tryptophan metabolism.

Neurological and Psychiatric Disorders: The serotonin pathway, originating from tryptophan, is a key player in mood regulation. frontiersin.org Analogs that can modulate this pathway without the side effects of current medications are of high interest for treating depression and other neurological conditions.

Immunomodulatory Therapies: The kynurenine pathway is a critical regulator of immune responses. beyondmthfr.com Analogs that can inhibit IDO or TDO could act as powerful immunomodulatory agents, with applications in autoimmune diseases and cancer immunotherapy.

Table 2: Potential Translational Applications of this compound Derivatives
Therapeutic AreaPotential ApplicationMechanism of Action
OncologyAnti-cancer agentInhibition of tumor cell proliferation via altered tryptophan metabolism
PET imaging agentTargeting increased tryptophan uptake in tumors
NeurologyAntidepressantModulation of the serotonin synthesis pathway
ImmunologyImmunosuppressantInhibition of IDO/TDO to dampen inflammatory responses

Integration of Omics Data for Comprehensive Understanding of Tryptophan Metabolism Perturbations

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" technologies will provide a comprehensive picture of the molecular changes induced by this compound. researchgate.net

Metabolomics: Untargeted and targeted metabolomics can identify and quantify the downstream metabolites of tryptophan, revealing how this compound perturbs the kynurenine, serotonin, and indole pathways. acs.org

Proteomics: By analyzing changes in protein expression, researchers can identify the specific enzymes and transporters that are affected by the compound, thus pinpointing its direct and indirect targets.

Transcriptomics: Gene expression analysis can reveal the upstream regulatory networks that are activated or repressed in response to treatment with this compound, providing insights into compensatory mechanisms and broader cellular responses. dovepress.comnih.gov

Multi-omics Integration: The true power of this approach lies in the integration of data from all omics platforms. nih.govresearchgate.netnih.gov This will allow for the construction of detailed models of how this compound influences cellular networks and will be instrumental in identifying biomarkers of response and predicting therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Boc-7-methyl-DL-tryptophan, and what analytical methods are critical for confirming its purity and structural integrity?

  • Methodology : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group, followed by regioselective methylation at the 7-position of the indole ring. Key steps include:

  • Protection : Use Boc anhydride in a basic medium (e.g., sodium bicarbonate) to protect the amino group .
  • Methylation : Employ methyl iodide or dimethyl sulfate under controlled pH to target the 7-position .
  • Analytical validation : High-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing 5- vs. 7-methyl regioisomers), and mass spectrometry (MS) for molecular weight verification .

Q. How is this compound utilized in studying enzyme-substrate interactions, particularly in tryptophan-metabolizing enzymes like indoleamine 2,3-dioxygenase (IDO)?

  • Methodology : The compound serves as a substrate analog to probe enzyme specificity. Experimental design includes:

  • Kinetic assays : Compare Michaelis-Menten parameters (KmK_m, VmaxV_{max}) between this compound and native substrates.
  • Inhibition studies : Assess competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
  • Structural insights : Pair enzymatic assays with X-ray crystallography or molecular docking to map active-site interactions .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective methylation at the 7-position of tryptophan, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology :

  • Regioselectivity challenges : Competing methylation at the 5-position due to electronic and steric factors. Address via:
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalytic systems : Employ phase-transfer catalysts or Lewis acids to direct methylation .
  • Byproduct mitigation : Monitor reaction progress with thin-layer chromatography (TLC) and refine quenching protocols to isolate the desired product .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts vs. computational predictions) when validating this compound derivatives?

  • Methodology :

  • Data triangulation : Cross-validate NMR results with density functional theory (DFT) calculations to predict chemical shifts.
  • Dynamic effects : Account for solvent polarity and temperature in experimental vs. computational models .
  • Collaborative workflows : Partner with computational chemists to refine force fields or basis sets for improved accuracy .

Q. What strategies are effective for incorporating this compound into peptide synthesis while avoiding racemization or side-chain degradation?

  • Methodology :

  • Coupling conditions : Use carbodiimide-based reagents (e.g., DCC) with additives like HOBt to minimize racemization.
  • Temperature control : Maintain reactions below 0°C to preserve stereochemical integrity .
  • Side-chain stability : Monitor Boc-group stability under acidic conditions (e.g., TFA deprotection) via LC-MS .

Methodological Guidance for Addressing Research Gaps

Q. How can researchers design experiments to explore the metabolic fate of this compound in cellular models, given its non-natural stereochemistry?

  • Methodology :

  • Isotopic labeling : Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled derivatives for tracking via mass spectrometry.
  • Cell culture models : Use IDO-overexpressing cell lines to assess catabolism via kynurenine pathway profiling .
  • Data interpretation : Compare metabolic flux with native tryptophan using kinetic modeling .

Tables for Comparative Analysis

Table 1 : Key Analytical Parameters for this compound Validation

ParameterMethodExpected OutcomeCommon Pitfalls
Purity (>95%)HPLC (C18 column)Single peak at λ = 280 nmCo-elution of regioisomers
Molecular WeightESI-MS[M+H]⁺ = Calculated ± 0.5 DaAdduct formation (e.g., Na⁺)
7-Methyl Confirmation1H^1\text{H}-NMRδ 7.2–7.4 ppm (indole H)Overlap with aromatic signals

Table 2 : Optimization of Methylation Reaction Conditions

ConditionImpact on YieldRegioselectivity (7:5 Ratio)
DMF, 25°C60%3:1
DCM, 0°C45%5:1
Lewis Acid (BF₃·Et₂O)75%8:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.